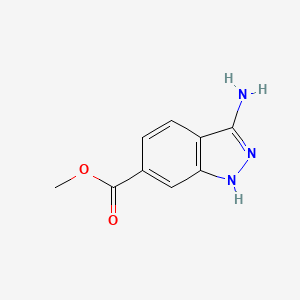![molecular formula C23H18ClN3O4 B2650164 3-(4-chlorobenzyl)-1-(2-(4-methoxyphenyl)-2-oxoethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 923165-66-6](/img/no-structure.png)
3-(4-chlorobenzyl)-1-(2-(4-methoxyphenyl)-2-oxoethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3-(4-chlorobenzyl)-1-(2-(4-methoxyphenyl)-2-oxoethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione” is a derivative of pyrrolo[2,3-d]pyrimidine . Pyrrolo[2,3-d]pyrimidines are of great importance in medicinal chemistry .
Synthesis Analysis
The synthesis of pyrrolo[2,3-d]pyrimidine derivatives has been reported to be achieved through Pd-catalyzed one-pot direct ortho C–H arylation . This protocol provides a variety of biphenyl-containing pyrrolo[2,3-d]pyrimidines in good to excellent yields .Chemical Reactions Analysis
The chemical reactions involving pyrrolo[2,3-d]pyrimidine derivatives have been studied. The Pd-catalyzed one-pot direct ortho C–H arylation of these derivatives has been reported . Many functional groups are well tolerated under these direct C–H arylation conditions .Applications De Recherche Scientifique
1. Structural Studies and Molecular Interactions
In the realm of crystallography and molecular interaction studies, compounds similar to the requested chemical have been synthesized and analyzed. For instance, 5-(4-Chlorophenyl)-2-methoxyindeno[1',2':2,3]pyrido[5,6-d]pyrimidine-4,6(3H,5H)-dione and its derivatives have been crystallized and studied for their molecular structure, showcasing hydrogen bond patterns and crystalline structures. These findings contribute to a deeper understanding of molecular interactions and structural stability in such complex molecules (Low et al., 2004).
2. Synthesis of Azo Disperse Dyes
In the field of synthetic chemistry, specifically in the production of dyes, related pyrido compounds have been utilized. The condensation process involving these compounds has led to the creation of isomeric azo disperse dyes, which are significant in textile and pigment industries. This synthesis and the subsequent characterization of the dyes underpin the versatile applications of such pyrido compounds in industrial chemistry (Dikshit & Deodhar, 1983).
3. Novel Therapeutic Agents
Compounds with structures similar to the requested chemical have been synthesized and evaluated for their medicinal properties. For example, certain derivatives have been created as potential anti-inflammatory and analgesic agents, showcasing inhibitory activities on cyclooxygenase enzymes and displaying promising biological activities in preclinical models (Abu‐Hashem et al., 2020).
4. Anticancer and Therapeutic Studies
Research on pyrrole derivatives structurally related to the compound has revealed their potential as cancer therapeutics. These compounds have been synthesized and studied for their ability to inhibit protein kinases, interact with cell membranes, and induce apoptosis in malignant cells. Their antioxidant properties and effects on blood parameters in cancer models have also been investigated, highlighting their potential in cancer treatment and management (Kuznietsova et al., 2019).
Orientations Futures
Propriétés
Numéro CAS |
923165-66-6 |
|---|---|
Nom du produit |
3-(4-chlorobenzyl)-1-(2-(4-methoxyphenyl)-2-oxoethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione |
Formule moléculaire |
C23H18ClN3O4 |
Poids moléculaire |
435.86 |
Nom IUPAC |
3-[(4-chlorophenyl)methyl]-1-[2-(4-methoxyphenyl)-2-oxoethyl]pyrido[3,2-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C23H18ClN3O4/c1-31-18-10-6-16(7-11-18)20(28)14-26-19-3-2-12-25-21(19)22(29)27(23(26)30)13-15-4-8-17(24)9-5-15/h2-12H,13-14H2,1H3 |
Clé InChI |
DLVIOHPYXGEZGF-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=C(C=C4)Cl)N=CC=C3 |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)-N-(2-methoxy-2-(o-tolyl)ethyl)methanesulfonamide](/img/structure/B2650081.png)
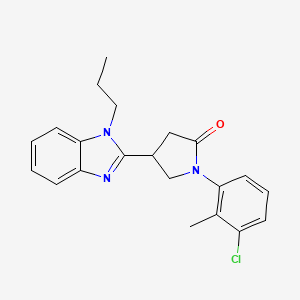
![3-[[4-(2,4-Difluorophenyl)-1,3-thiazol-2-yl]amino]phenol](/img/structure/B2650085.png)
![N-[2-(2-methylphenyl)-4-oxo-4H-chromen-6-yl]thiophene-2-carboxamide](/img/structure/B2650086.png)
![2-[3-(3,4-dimethylbenzoyl)-6-fluoro-4-oxoquinolin-1-yl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2650089.png)
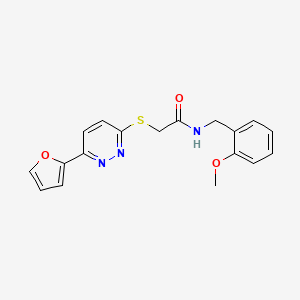
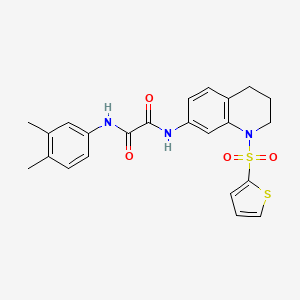
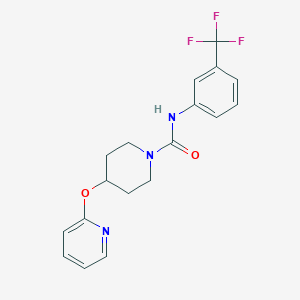
![2-chloro-4-[(4-methylpiperazine-1-carbonyl)amino]benzenesulfonyl Chloride](/img/structure/B2650094.png)
![(E)-3-[1-(4-chlorophenyl)pyrazol-4-yl]-2-cyano-N-cyclopentylprop-2-enamide](/img/structure/B2650095.png)
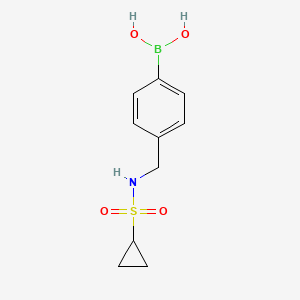
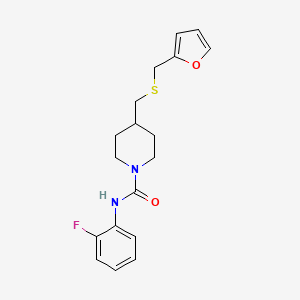
![N-(3-chloro-4-methoxyphenyl)-2-[(4-oxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2650101.png)
